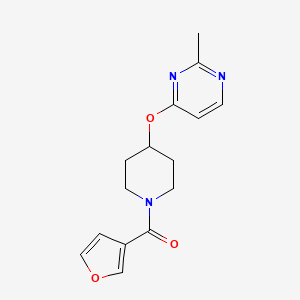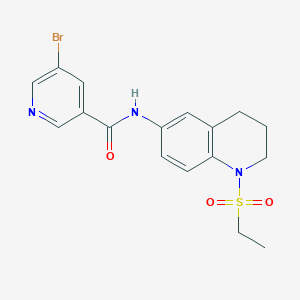
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule that has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. The compound also appears to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclooxygenase, which are involved in cancer cell growth and inflammation. The compound has also been shown to modulate the immune system by inhibiting the production of inflammatory cytokines. In addition, the compound has been shown to reduce oxidative stress and protect against DNA damage.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, the compound has some limitations, including its poor solubility in water and its instability in certain conditions.
将来の方向性
There are several future directions for the study of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for cancer treatment. In addition, the compound's potential use in treating other diseases, such as neurodegenerative diseases, should be further explored.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various studies related to cancer, inflammation, and other diseases. The compound's high potency and selectivity make it a promising candidate for further development. However, more research is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.
合成法
The synthesis of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide involves a multi-step process that starts with the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base. The resulting compound is then reacted with nicotinamide in the presence of a coupling agent to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
The compound has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. In addition, the compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
5-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-2-25(23,24)21-7-3-4-12-9-15(5-6-16(12)21)20-17(22)13-8-14(18)11-19-10-13/h5-6,8-11H,2-4,7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNCUHPOIPWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)
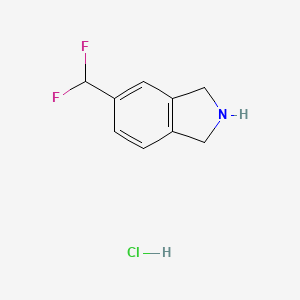
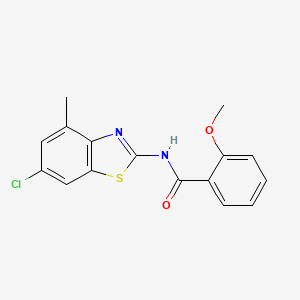


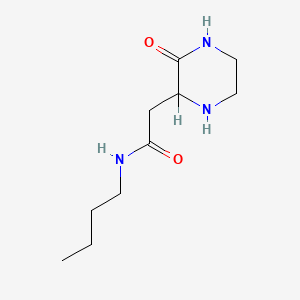

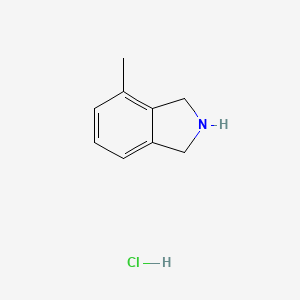
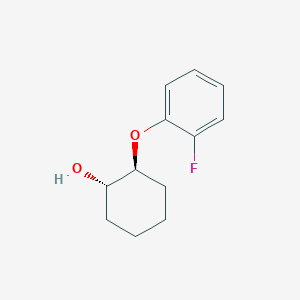
![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)
![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)

